molecular formula C10H9BrN2O2S B5135120 3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Cat. No. B5135120
M. Wt: 301.16 g/mol
InChI Key: JBHPZTFJQRYISK-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as Bromphenol Blue, and its chemical formula is C15H10BrN3O4S. This compound belongs to the thiazolidinedione class of drugs and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This activation leads to the regulation of various genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, it has been found to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione in lab experiments is its availability and relatively low cost. The compound is also stable and can be stored for extended periods. However, one of the limitations is its low solubility in water, which can make it challenging to use in aqueous solutions. Additionally, the compound can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione. One potential area of research is the development of new derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's effects on other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the compound's potential use in combination with other drugs for the treatment of various diseases can also be explored.
Conclusion:
In conclusion, 3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use in the treatment of diabetes and obesity. Although there are some limitations to its use in lab experiments, the compound's availability and stability make it a valuable tool for scientific research. There are several future directions for the study of this compound, which can lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione can be achieved through several methods. One of the most commonly used methods is the reaction between 4-bromoaniline and thiazolidine-2,4-dione in the presence of a catalyst such as potassium carbonate. The reaction yields the desired product along with some by-products, which can be separated through purification techniques.

Scientific Research Applications

3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use in the treatment of diabetes and obesity. It has been found to improve insulin sensitivity and reduce glucose levels in animal models.

properties

IUPAC Name

3-[(4-bromoanilino)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c11-7-1-3-8(4-2-7)12-6-13-9(14)5-16-10(13)15/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHPZTFJQRYISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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